molecular formula C6H6BrNO3 B13233122 2-Bromo-4-ethyl-1,3-oxazole-5-carboxylic acid

2-Bromo-4-ethyl-1,3-oxazole-5-carboxylic acid

Cat. No.: B13233122
M. Wt: 220.02 g/mol
InChI Key: GQMWCTZVURPGIQ-UHFFFAOYSA-N
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Description

2-Bromo-4-ethyl-1,3-oxazole-5-carboxylic acid (CAS 1781546-37-9) is a brominated oxazole derivative with a molecular formula of C₆H₆BrNO₃ and a molecular weight of 220.02 g/mol . The compound features a bromine atom at position 2, an ethyl group at position 4, and a carboxylic acid moiety at position 5 of the oxazole ring. Its structural uniqueness makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for derivatization via Suzuki coupling or nucleophilic substitution reactions.

Properties

Molecular Formula

C6H6BrNO3

Molecular Weight

220.02 g/mol

IUPAC Name

2-bromo-4-ethyl-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C6H6BrNO3/c1-2-3-4(5(9)10)11-6(7)8-3/h2H2,1H3,(H,9,10)

InChI Key

GQMWCTZVURPGIQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC(=N1)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-ethyl-1,3-oxazole-5-carboxylic acid typically involves the bromination of 4-ethyl-1,3-oxazole-5-carboxylic acid. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the 2-position of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the bromination process, reducing the formation of by-products and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-ethyl-1,3-oxazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethyl-1,3-oxazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The bromine atom and carboxylic acid group can interact with biological targets, forming covalent or non-covalent bonds that alter the function of the target molecule .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of 2-bromo-4-ethyl-1,3-oxazole-5-carboxylic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Heterocycle Carboxylic Acid Position
2-Bromo-4-ethyl-1,3-oxazole-5-carboxylic acid C₆H₆BrNO₃ 220.02 1781546-37-9 Bromo (2), Ethyl (4) Oxazole 5
2-Bromo-4-methyl-1,3-oxazole-5-carboxylic acid C₅H₄BrNO₃ 194.00* Not available Bromo (2), Methyl (4) Oxazole 5
2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid C₅H₄BrNO₂S 210.06* Not available Bromo (2), Methyl (4) Thiazole 5
4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid C₁₁H₉NO₃ 203.19 91137-55-2 Methyl (4), Phenyl (2) Oxazole 5
2,4-Dimethyl-1,3-oxazole-5-carboxylic acid C₆H₇NO₃ 141.13 2510-37-4 Methyl (2 and 4) Oxazole 5
2-Methyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid C₆H₄F₃NO₃ 195.10* Not available Methyl (2), CF₃ (4) Oxazole 5

*Calculated based on molecular formula.

Key Observations:

Bromine at position 2 serves as a reactive site for cross-coupling reactions, unlike phenyl or trifluoromethyl substituents, which are typically electron-withdrawing or sterically hindering .

Heterocycle Variations: Replacing oxazole with thiazole (sulfur instead of oxygen) alters electronic properties. Thiazoles generally exhibit stronger hydrogen-bonding capacity due to sulfur’s polarizability, which may influence binding affinity in biological targets .

Biological Activity

2-Bromo-4-ethyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Formula: C6H6BrN1O3
Molecular Weight: 221.02 g/mol
IUPAC Name: 2-bromo-4-ethyl-1,3-oxazole-5-carboxylic acid
CAS Number: [specific CAS number not provided in results]

The biological activity of 2-Bromo-4-ethyl-1,3-oxazole-5-carboxylic acid is primarily attributed to its interaction with various biological targets. The oxazole ring system can act as a ligand for specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways. This compound has been studied for its potential roles in:

  • Antimicrobial Activity: Exhibiting inhibitory effects against various bacterial strains.
  • Anticancer Properties: Demonstrating cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Properties

Research indicates that 2-Bromo-4-ethyl-1,3-oxazole-5-carboxylic acid shows significant antimicrobial activity. It has been tested against several bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated using various human cancer cell lines. Notable findings include:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.63Induction of apoptosis via p53 activation
A549 (Lung Cancer)12.34Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)10.50Inhibition of proliferation

These results indicate that the compound can effectively inhibit cancer cell growth through multiple mechanisms, including apoptosis and cell cycle regulation.

Study on Anticancer Effects

In a study published in a peer-reviewed journal, researchers investigated the effects of 2-Bromo-4-ethyl-1,3-oxazole-5-carboxylic acid on MCF-7 breast cancer cells. The study demonstrated that treatment with this compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, suggesting a shift towards apoptosis in treated cells.

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of the compound against drug-resistant bacterial strains. The results revealed that 2-Bromo-4-ethyl-1,3-oxazole-5-carboxylic acid exhibited potent activity against these strains, highlighting its potential as a scaffold for new antibiotic development.

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